molecular formula C22H35D4NO5 B1164632 Prostaglandin F2α Ethanolamide-d4

Prostaglandin F2α Ethanolamide-d4

Cat. No. B1164632
M. Wt: 401.6
InChI Key: XCVCLIRZZCGEMU-BREJCMGSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prostaglandin F2α ethanolamide (PGF2α-EA-d4) contains four deuterium atoms at the 3, 3/', 4, and 4/' positions. It is intended for use as an internal standard for the quantification of PGF2α-EA by GC- or LC-mass spectrometry. PGF2α-EA is produced by cyclooxygenase 2 (COX-2) metabolism of the endogenous cannabinoid arachidonoyl ethanolamide (AEA) found in brain, liver, and other mammalian tissues. AEA can be metabolized by fatty acid amide hydrolase (FAAH) to give free arachidonic acid, which is the well known and conventional substrate for COX enzymes. However, it has also been reported that AEA can be used directly by COX-2 to produce ethanolamide congeners of the classical prostaglandins, including PGE2. PGF2α-EA has also been reported to be biosynthesized by this mechanism when AEA was infused into the lung and liver of living mice. PGF2α-EA is a potent dilator (EC50 = 58 nM) of the cat iris sphincter, which is a model system for testing potential intraocular hypotensive agents.

Scientific Research Applications

Prostaglandin F2α Ethanolamide in Ocular Health

  • Prostaglandin F2α Ethanolamide has been found to have significant applications in treating ocular conditions like glaucoma and eyelash hypotrichosis. It stimulates hair growth in isolated human scalp hair follicles and shows potential in reducing fat deposition in preadipocytes, suggesting broader therapeutic uses beyond ocular health (Woodward, Wang, & Poloso, 2013).
  • It has been identified in the rabbit cornea, indicating its role in ocular physiology and potentially influencing adjacent tissues and the aqueous humor (Urquhart, Wang, Woodward, & Nicolaou, 2015).

Neurological Functions

  • The enzyme Prostamide/Prostaglandin F Synthase, critical in the production of Prostaglandin F2α Ethanolamide, shows high expression in the central nervous system. This suggests its involvement in nociceptive mediation in the spinal cord and potential therapeutic applications in neurological disorders (Yoshikawa et al., 2011).

Role in Adipogenesis

  • Prostaglandin F2α Ethanolamide is involved in regulating adipogenesis, where it is produced from anandamide in preadipocytes and inhibits adipocyte differentiation. This finding indicates a novel antiadipogenic mechanism and potential avenues for antiobesity therapies (Silvestri et al., 2013).

Therapeutic Applications Beyond Ocular Health

  • The compound has also shown promise in areas beyond ocular health, such as the treatment of alopecia and hypopigmentation disorders, indicating its diverse therapeutic potential (Choi, Diehl, & Levins, 2015).

Regulatory Role in Intraocular Pressure

  • Gene deletion studies have revealed that Prostaglandin F2α Ethanolamide plays a crucial role in regulating intraocular pressure, further underscoring its significance in ocular health (Bertrand et al., 2021).

properties

Molecular Formula

C22H35D4NO5

Molecular Weight

401.6

InChI

InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1/i5D2,8D2

InChI Key

XCVCLIRZZCGEMU-BREJCMGSSA-N

SMILES

CCCCC[C@H](O)/C=C/[C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=CC([2H])([2H])C([2H])([2H])CC(NCCO)=O

synonyms

Dinoprost Ethanolamide-d4; PGF2α-EA-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prostaglandin F2α Ethanolamide-d4
Reactant of Route 2
Prostaglandin F2α Ethanolamide-d4
Reactant of Route 3
Prostaglandin F2α Ethanolamide-d4
Reactant of Route 4
Prostaglandin F2α Ethanolamide-d4
Reactant of Route 5
Prostaglandin F2α Ethanolamide-d4
Reactant of Route 6
Prostaglandin F2α Ethanolamide-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.